molecular formula C9H9N3S B14122685 N-[(thiophen-2-yl)methyl]pyrazin-2-amine

N-[(thiophen-2-yl)methyl]pyrazin-2-amine

Cat. No.: B14122685
M. Wt: 191.26 g/mol
InChI Key: NMCGGOPZSXFOPA-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]pyrazin-2-amine is a heterocyclic compound that features both pyrazine and thiophene rings. These structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with a thiophene derivative. One common method is the TiCl4-mediated one-pot condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: Both the pyrazine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated derivatives of the compound can be used in substitution reactions with various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(thiophen-2-yl)methyl]pyrazin-2-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but with a carboxamide group instead of a methyl group.

    N-Methyl-3-(thiophen-2-yl)propan-1-amine: Contains a thiophene ring but differs in the rest of the structure.

Uniqueness

N-[(thiophen-2-yl)methyl]pyrazin-2-amine is unique due to its specific combination of pyrazine and thiophene rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in synthetic chemistry and materials science .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)pyrazin-2-amine

InChI

InChI=1S/C9H9N3S/c1-2-8(13-5-1)6-12-9-7-10-3-4-11-9/h1-5,7H,6H2,(H,11,12)

InChI Key

NMCGGOPZSXFOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC=CN=C2

Origin of Product

United States

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